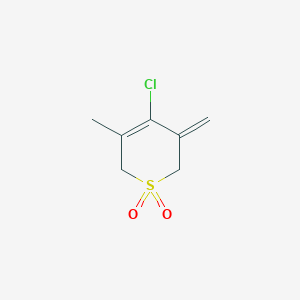
2H-Thiopyran, 4-chloro-3,6-dihydro-5-methyl-3-methylene-, 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Thiopyran, 4-chloro-3,6-dihydro-5-methyl-3-methylene-, 1,1-dioxide: is a heterocyclic compound containing sulfur. It is characterized by a thiopyran ring structure with a chlorine atom at the 4th position, a methyl group at the 5th position, and a methylene group at the 3rd position. The compound also features a 1,1-dioxide functional group, which significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran, 4-chloro-3,6-dihydro-5-methyl-3-methylene-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable thiol with a chlorinated precursor in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality.
化学反应分析
Types of Reactions
2H-Thiopyran, 4-chloro-3,6-dihydro-5-methyl-3-methylene-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiopyran derivatives with reduced sulfur oxidation states.
Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.
科学研究应用
2H-Thiopyran, 4-chloro-3,6-dihydro-5-methyl-3-methylene-, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2H-Thiopyran, 4-chloro-3,6-dihydro-5-methyl-3-methylene-, 1,1-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2H-Pyran, 3,4-dihydro-: A structurally similar compound with an oxygen atom instead of sulfur.
1,2,4-Benzothiadiazine-1,1-dioxide: Another sulfur-containing heterocycle with different substitution patterns and biological activities.
Uniqueness
2H-Thiopyran, 4-chloro-3,6-dihydro-5-methyl-3-methylene-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of both chlorine and methylene groups
属性
CAS 编号 |
61170-11-4 |
|---|---|
分子式 |
C7H9ClO2S |
分子量 |
192.66 g/mol |
IUPAC 名称 |
4-chloro-3-methyl-5-methylidene-2H-thiopyran 1,1-dioxide |
InChI |
InChI=1S/C7H9ClO2S/c1-5-3-11(9,10)4-6(2)7(5)8/h1,3-4H2,2H3 |
InChI 键 |
GBIWUWMGLHQGPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C)CS(=O)(=O)C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


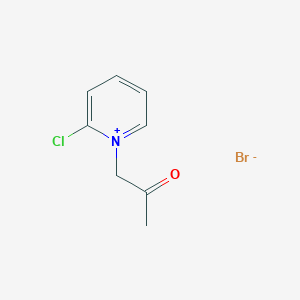
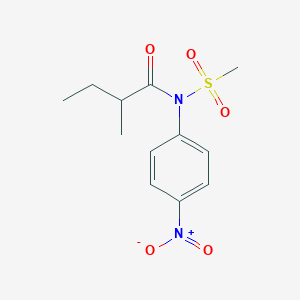
![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
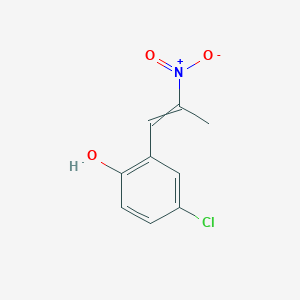
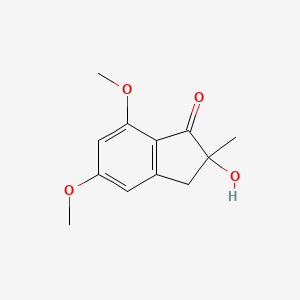
![1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14593878.png)
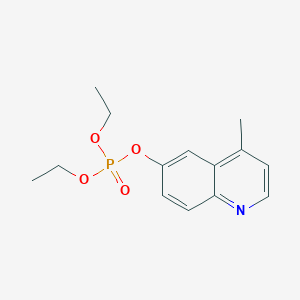
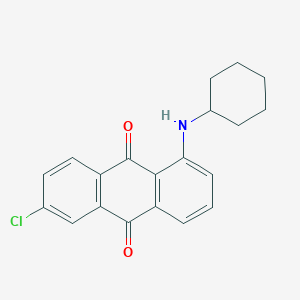
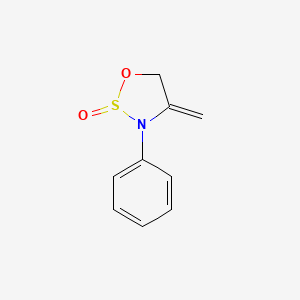
![[3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14593902.png)
![{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane](/img/structure/B14593912.png)
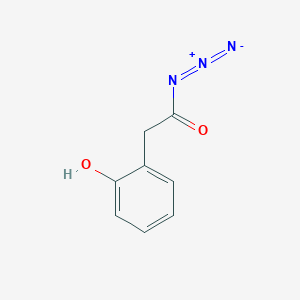
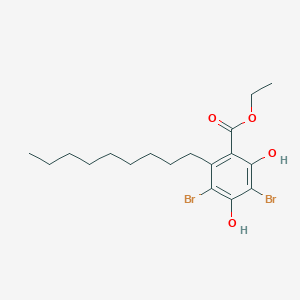
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-](/img/structure/B14593930.png)
